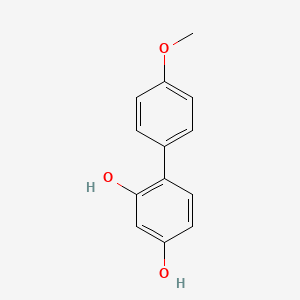

4-(4-methoxyphenyl)benzene-1,3-diol

Descripción

4-(4-Methoxyphenyl)benzene-1,3-diol is a phenolic compound featuring a benzene-1,3-diol core substituted at the 4-position with a 4-methoxyphenyl group. This structure confers unique electronic and steric properties, influencing its biological activity, solubility, and reactivity. The methoxy group enhances lipophilicity and may modulate interactions with biological targets, such as enzymes or microbial cell membranes .

Propiedades

Fórmula molecular |

C13H12O3 |

|---|---|

Peso molecular |

216.23 g/mol |

Nombre IUPAC |

4-(4-methoxyphenyl)benzene-1,3-diol |

InChI |

InChI=1S/C13H12O3/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8,14-15H,1H3 |

Clave InChI |

QYQMHWNFXIXZGS-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El resorcinol se produce en varios pasos a partir del benceno. El proceso comienza con la dialkilación del benceno con propeno para dar 1,3-diisopropilbenceno. Esto va seguido de la oxidación y el reordenamiento de Hock del areno disustituido, lo que resulta en la formación de acetona y resorcinol .

Métodos de producción industrial: El resorcinol se produce industrialmente sulfonando el benceno con ácido sulfúrico humeante y fusionando el ácido bencenodisulfónico resultante con sosa cáustica . Este método ha sido reemplazado en gran medida por el proceso de reordenamiento de Hock debido a la generación de residuos que contienen azufre en el método anterior .

Análisis De Reacciones Químicas

Tipos de reacciones: El resorcinol se somete a varias reacciones químicas, que incluyen:

Oxidación: El resorcinol se puede oxidar para formar quinonas.

Reducción: Se puede reducir para formar derivados de dihidroxi benceno.

Sustitución: El resorcinol puede someterse a halogenación, alquilación, acilación, sulfonación, nitración y nitrosación.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Productos principales formados:

Oxidación: Quinonas

Reducción: Derivados de dihidroxi benceno

Sustitución: Derivados halogenados, alquilados, acilados, sulfonados, nitrados y nitrosados del resorcinol.

Aplicaciones Científicas De Investigación

El resorcinol tiene una amplia gama de aplicaciones en varios campos:

Química: Se utiliza como intermedio químico en la producción de tintes, explosivos y productos farmacéuticos.

Biología: Se emplea en la síntesis de varios compuestos biológicamente activos.

Industria: Se utiliza en la fabricación de resinas, plásticos y adhesivos.

Mecanismo De Acción

El resorcinol ejerce sus efectos a través de varios mecanismos:

Actividad queratolítica: Ayuda a eliminar la piel dura, escamosa o áspera al descomponer la queratina.

Actividad antitiroidea: Inhibe las peroxidasas en la tiroides, bloqueando la síntesis de hormonas tiroideas y causando bocio.

Efectos antioxidantes y prooxidantes: Actúa como donante de electrones o átomos de hidrógeno en la acción antioxidante, mientras que la oxidación produce catecoles o hidroquinonas que se convierten en quinonas, produciendo especies reactivas de oxígeno.

Compuestos similares:

- Catecol (benceno-1,2-diol)

- Hidroquinona (benceno-1,4-diol)

- Fenol (hidroxibenceno)

Comparación:

- Catecol: Similar al resorcinol pero con grupos hidroxilo en las posiciones 1,2. Es más propenso a la oxidación debido a la posición orto de los grupos hidroxilo.

- Hidroquinona: Tiene grupos hidroxilo en las posiciones 1,4, lo que lo hace menos reactivo en reacciones de sustitución en comparación con el resorcinol.

- Fenol: Contiene solo un grupo hidroxilo, lo que lo hace menos reactivo en reacciones de oxidación y sustitución en comparación con el resorcinol .

La ubicación única de los grupos hidroxilo del resorcinol en las posiciones 1,3 lo hace altamente versátil en varias reacciones químicas y aplicaciones, distinguiéndolo de sus isómeros y otros compuestos fenólicos.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Group Variations in Benzene-1,3-diol Derivatives

Key Observations :

- Azo Linkages : Compounds like 4i (azo-linked isopentyloxy group) exhibit potent antibacterial activity due to improved membrane penetration .

- Bulkier Substituents : Glabridin’s prenylated group increases lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Antimicrobial Efficacy

Table 2: MIC Values Against S. aureus and E. coli

Note: 4i’s MIC is threefold lower than the lead compound, highlighting the role of branched alkoxy groups in enhancing activity . The methoxyphenyl derivative shows moderate activity, suggesting substituent size and polarity critically influence efficacy.

Enzyme Inhibition

- CBED: A structurally related compound with chloro and ethylamino groups acts as a dual XO/NLRP3 inhibitor, reducing serum uric acid levels .

- This compound: No direct data on enzyme inhibition, but methoxy groups in analogs like glabridin correlate with anti-inflammatory effects via COX-2 suppression .

Physicochemical and Spectroscopic Properties

Solvent-Dependent Fluorescence

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Exhibits triple fluorescence bands in DMSO due to molecular aggregation but a single band in methanol .

- Methoxyphenyl Derivatives: Methoxy groups may reduce aggregation in polar solvents, enhancing fluorescence quantum yield compared to non-polar substituents .

Acid-Base Behavior

- IND-Y (Benzene-1,3-diol phenylhydrazone) : The diol core allows pH-sensitive tautomerism, useful in colorimetric sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.